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Compound of Interest

Compound Name: Methyl 2-bromopropanoate-d4

Cat. No.: B12401546

An In-depth Technical Guide to Methyl 2-
bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of Methyl 2-bromopropanoate-d4. Due to the limited availability of experimental
data for this specific deuterated isotopologue, this guide combines data from its non-deuterated
analogue with predicted properties and a proposed synthesis route. This document is intended
to serve as a valuable resource for researchers utilizing Methyl 2-bromopropanoate-d4 in
drug development, metabolic studies, and as an internal standard in analytical applications.

Core Physical and Chemical Properties

The physical properties of Methyl 2-bromopropanoate-d4 are expected to be very similar to
its non-deuterated counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties
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Value (for non-deuterated .
Predicted Value (for Methyl

Property Methyl 2-
2-bromopropanoate-d4)
bromopropanoate)
Molecular Formula C4aH7BrO:z C4H3D4BrO2
Molecular Weight 167.00 g/mol 171.03 g/mol
Appearance Clear, light yellow liquid Clear, light yellow liquid
Boiling Point 51 °C at 19 mmHg ~51 °C at 19 mmHg
) Slightly higher than 1.497 g/mL
Density 1.497 g/mL at 25 °C
at 25 °C
Refractive Index (n20/D) 1.451 ~1.451
Solubility Insoluble in water Insoluble in water
Stable under normal Stable under normal
Stability conditions. Sensitive to conditions. Sensitive to
moisture. moisture.

Note: Most of the experimental data presented above is for the non-deuterated Methyl 2-
bromopropanoate and should be used as an approximation for the d4 analogue.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to obtain Methyl 2-bromopropanoate-d4 involves a two-step
process starting from commercially available deuterated propionic acid. The proposed pathway
is as follows:

e a-Bromination of Propionic-d5 acid via Hell-Volhard-Zelinsky (HVZ) Reaction: This classic
reaction is used to selectively brominate the a-carbon of a carboxylic acid.[1][2][3]

o Esterification of 2-Bromopropanoic-d4 acid: The resulting a-bromo acid is then esterified with
methanol to yield the final product.
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Caption: Proposed synthesis workflow for Methyl 2-bromopropanoate-d4.

Experimental Protocol: Synthesis of 2-Bromopropanoic-
d4 acid

This protocol is adapted from the well-established Hell-Volhard-Zelinsky reaction for the
bromination of propanoic acid.[4]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, place Propionic-d5 acid (1 equivalent) and a catalytic amount of red phosphorus or
phosphorus tribromide (PBrs).

» Addition of Bromine: Slowly add bromine (1.1 equivalents) to the reaction mixture from the
dropping funnel. The reaction is exothermic and should be controlled by external cooling if
necessary.

o Reaction: After the addition is complete, gently heat the mixture to reflux for several hours
until the reaction is complete (monitored by TLC or GC).

o Workup: Cool the reaction mixture to room temperature. The resulting 2-bromopropionyl-d4
bromide can be directly used in the next step or hydrolyzed by the slow addition of water to
yield 2-bromopropanoic-d4 acid.

 Purification: The crude 2-bromopropanoic-d4 acid can be purified by distillation under
reduced pressure.

Experimental Protocol: Esterification to Methyl 2-
bromopropanoate-d4

This is a standard Fischer esterification procedure.
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e Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromopropanoic-d4 acid (1
equivalent) in an excess of methanol.

o Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

o Reaction: Heat the mixture to reflux for several hours. The reaction progress can be
monitored by TLC or GC.

o Workup: After the reaction is complete, cool the mixture and remove the excess methanol
under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and
wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The final product, Methyl 2-bromopropanoate-d4, can be purified
by fractional distillation under reduced pressure.

Predicted Spectroscopic Data

The introduction of deuterium atoms will lead to characteristic changes in the NMR and mass
spectra of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of Methyl 2-bromopropanoate-d4 is expected to be
significantly simplified compared to its non-deuterated counterpart. The signals
corresponding to the a-proton and the methyl protons on the propionate backbone will be
absent. The only expected signal will be a singlet for the methyl ester protons (-OCHs) at
approximately 3.7 ppm.

e 13C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the a-
carbon, the B-carbon, and the methyl ester carbon. The signals for the deuterated carbons (a
and B) will be observed as multiplets due to carbon-deuterium coupling and will have a lower
intensity.

e 2H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals for the
deuterium atoms at the a and [3 positions.
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Mass Spectrometry (MS)

The mass spectrum of Methyl 2-bromopropanoate-d4 will show a molecular ion peak that is 4
mass units higher than the non-deuterated compound. Due to the natural isotopic abundance
of bromine (7°Br and 81Br), the molecular ion will appear as a pair of peaks of nearly equal
intensity.

e Predicted Molecular lon (M*): [C4aH3D47°BrOz]* at m/z 170 and [CaH3D481BrO2]* at m/z 172.

The fragmentation pattern is expected to be similar to the non-deuterated analogue, with
fragments containing the deuterated propionate backbone showing a corresponding mass shift.

- *OCHs [CsH3D4Broj*
m/z 139/141

[CaH3D4BrO2]* = > [C2HDa4Br]*
m/z 170/172 m/z 111/113
- *Br [C3H3D4O2]*

m/z 91

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Methyl 2-bromopropanoate-d4.

Mandatory Visualizations

Caption: Chemical structure of Methyl 2-bromopropanoate-d4.

Safety Information

Methyl 2-bromopropanoate is a corrosive and flammable liquid. It is harmful if swallowed,
inhaled, or absorbed through the skin. It can cause severe skin and eye burns. All handling
should be performed in a well-ventilated fume hood, and appropriate personal protective
equipment (gloves, safety goggles, lab coat) should be worn. The deuterated analogue is
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expected to have similar toxicological properties. Refer to the Safety Data Sheet (SDS) for the
non-deuterated compound for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Hell-Volhard—Zelinsky halogenation - Wikipedia [en.wikipedia.org]
e 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
¢ 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

e 4. prepchem.com [prepchem.com]

 To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-
bromopropanoate-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401546#physical-and-chemical-properties-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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